molecular formula C47H72O14 B108232 IvermectinB1b CAS No. 70209-81-3

IvermectinB1b

Cat. No.: B108232
CAS No.: 70209-81-3
M. Wt: 861.1 g/mol
InChI Key: VARHUCVRRNANBD-AGNWDZAWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ivermectin B1b (CAS 70209-81-3) is a congener of the macrocyclic lactone family, constituting up to 20% of the Ivermectin mixture, alongside the major component Ivermectin B1a . This compound is a well-established antiparasitic agent whose primary mechanism of action involves high-affinity binding to glutamate-gated chloride channels in invertebrate nerve and muscle cells . This binding increases membrane permeability to chloride ions, leading to hyperpolarization, paralysis, and eventual death of the parasite . This mechanism underpins its research value in studying neglected tropical diseases such as onchocerciasis, strongyloidiasis, and lymphatic filariasis . Beyond its antiparasitic applications, Ivermectin B1b is a subject of growing interest in preclinical oncology research. Studies suggest it modulates key oncogenic signaling pathways, including Wnt/β-catenin, PI3K/Akt/mTOR, and STAT3 . These interactions contribute to the inhibition of tumor cell proliferation and induction of apoptosis across various cancer cell lines, including colorectal, breast, and lung models . Its potential to target cancer stem cells and reverse resistance to chemotherapy is a key area of scientific investigation . Researchers are also exploring its anti-inflammatory and potential antiviral properties in vitro . This product is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary drug use.

Properties

CAS No.

70209-81-3

Molecular Formula

C47H72O14

Molecular Weight

861.1 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C47H72O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,18,24-25,27,29-30,32-44,48-49,51H,15-17,19-23H2,1-10H3/b12-11-,26-14-,31-13?/t25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m0/s1

InChI Key

VARHUCVRRNANBD-AGNWDZAWSA-N

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)O[C@@H]1C(C)C

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C

Other CAS No.

70209-81-3

Synonyms

22,23-dihydroavermectin B(1)b
22,23-dihydroavermectin B1(b)
22,23-dihydroavermectin B1b
avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-22,23-dihydro-25-propyl-
avermectin H2B1b
H2B1b avermectin
Ivermectin Component B1

Origin of Product

United States

Molecular Mechanisms of Action of Ivermectin Including B1b

Biosynthesis

The precursor to Ivermectin B1b, Avermectin (B7782182) B1b, is a natural product produced during the fermentation of the soil microorganism Streptomyces avermitilis. merck.comfda.govnih.govscielo.br The bacterium produces a mixture of eight closely related avermectin compounds, with the "b" series (like Avermectin B1b) being distinguished by an isopropyl group at the C25 position. uniroma1.it Avermectin B1 (a mixture of B1a and B1b) is one of the most potent compounds produced by this fermentation process. scielo.brchemicalbook.com

High-Affinity Binding to Glutamate-Gated Chloride Channels (GluClRs) in Invertebrates

Chemical Synthesis

Ivermectin B1b is produced via the chemical modification of its naturally produced precursor, Avermectin B1b. The process involves a targeted, semi-synthetic hydrogenation of the double bond located between the C22 and C23 positions of the Avermectin B1b molecule. uniroma1.it This reaction is typically carried out using a specific catalyst, such as Wilkinson's catalyst, to achieve the selective reduction without altering other parts of the complex molecule. uniroma1.it The final product, ivermectin, is therefore a mixture of 22,23-dihydroavermectin B1a and 22,23-dihydroavermectin B1b.

Mechanisms of Resistance to Ivermectin

Molecular Analysis of Gene Expression and Polymorphisms

Research into ivermectin resistance has identified changes in the expression of several genes as a key factor. Polymorphisms and increased expression of genes encoding P-glycoproteins (P-gp) and other ABC transporters are strongly associated with resistance. These transporters function as efflux pumps, actively removing ivermectin from the parasite's cells, thereby reducing its concentration at the target site (GluCls).

Furthermore, genetic variations (polymorphisms) in the genes that encode the subunits of the target glutamate-gated chloride channels can lead to resistance. These mutations can alter the binding site of ivermectin, reducing its affinity for the channel and diminishing its effect. In-vitro studies have shown that the B1b analogue can be a more sensitive probe for detecting ivermectin resistance compared to the B1a analogue. bioaustralis.com

Biochemical Assays for Enzyme Activity

Biochemical assays are employed to measure the functional consequences of the genetic changes observed in resistant parasites. These assays can quantify the activity of efflux pumps like P-glycoproteins. For example, studies may use fluorescent substrates to measure the rate of efflux by P-gp in cells or tissues from susceptible versus resistant parasite strains. An increase in efflux activity in resistant strains would correlate with the overexpression of P-gp genes. Similarly, assays can be designed to measure the metabolic activity of enzymes, such as cytochrome P450s, which may be involved in detoxifying and metabolizing ivermectin at an enhanced rate in resistant individuals.

Rational Design and Synthesis of Ivermectin B1b Derivatives and Analogs

Semisynthetic Modification Strategies

The creation of ivermectin itself is the primary example of a semisynthetic modification, involving the selective catalytic hydrogenation of the C22-C23 double bond of avermectin (B7782182) B1. wikipedia.orgacs.orgresearchgate.net Further derivatization of the ivermectin scaffold leverages its multiple reactive functional groups, including several hydroxyl groups and a disaccharide moiety at the C-13 position. isuct.ruresearchgate.netmdpi.com

Key strategies for modification include:

Targeting the Oleandrose (B1235672) Sugars: The bisoleandrosyl group at the C-13 position is lipophilic and a frequent target for chemical alteration. mdpi.com The L-oleandrose sugar is considered a crucial active group for antiparasitic activity, and its replacement with other structural motifs can significantly alter the biological profile of the resulting derivative. researchgate.netmiguelprudencio.com Complete removal of the sugar units yields the ivermectin aglycone, a precursor for more extensive modifications. acs.orgacs.org

Modification of Hydroxyl Groups: The ivermectin molecule possesses several hydroxyl groups that can be chemically altered. The C-5 hydroxyl is vital for activity, while the 4″-hydroxyl on the oleandrose sugar is one of the most studied sites for modification due to its accessibility. acs.orgmdpi.com For instance, acetylation at the 4″-position results in no change in activity, whereas similar modification at the C-5 or C-23 positions leads to a considerable decrease. acs.org

"Click Chemistry" Conjugation: Advanced methods like 1,3-dipolar cycloaddition, a form of "click chemistry," have been employed to conjugate ivermectin derivatives with other molecules. isuct.ruresearchgate.net This strategy is characterized by high reaction rates, specificity, and mild conditions, allowing for the attachment of moieties like dipeptides or carbohydrates to improve properties such as water solubility for biochemical studies. isuct.ruresearchgate.net

Impact of Structural Modifications on Biological Activity

The relationship between the structure of ivermectin and its biological function is complex, with small changes often leading to significant shifts in potency and specificity. Early structure-activity relationship (SAR) studies revealed that the B series of avermectins, to which B1b belongs, is generally more potent than the A series. acs.org The presence of an unsubstituted hydroxyl group at the C-5 position is known to enhance biological activity. acs.org

While the initial reduction of the C22-C23 double bond to create ivermectin from avermectin has little impact on potency, further reduction significantly diminishes activity. acs.org The disaccharide moiety is also critical; derivatives with only a monosaccharide are two- to fourfold less active, and the aglycone, which lacks sugars entirely, is over thirty times less active than the parent compound. acs.org

A significant advancement in ivermectin derivatization has been the creation of analogs with altered substituents at the C-25 position, inspired by the structure of milbemycins, which naturally contain smaller alkyl groups (methyl or ethyl) at this site. nih.govasm.org These novel analogs were produced not by semisynthesis but by designed biosynthesis, utilizing genetic engineering of the avermectin polyketide synthase (PKS) in S. avermitilis. nih.govresearcher.life

By swapping the loading module domain of the avermectin PKS with that from the milbemycin PKS, researchers successfully engineered a strain that produces 25-methyl ivermectin and 25-ethyl ivermectin. nih.govresearcher.lifenih.gov These new derivatives demonstrated significantly enhanced insecticidal activity.

CompoundModificationActivity Enhancement vs. IvermectinTarget Organism
Mixture of 25-methyl and 25-ethyl ivermectin (3:7 ratio)Substitution at C-254.6-fold increase nih.govresearcher.lifenih.govCaenorhabditis elegans
Mixture of 25-methyl and 25-ethyl ivermectinSubstitution at C-255.7-fold increase vs. Milbemycin A3/A4 nih.govnih.govMythimna separata (larva)

Beyond modifying antiparasitic potency, structural alterations have been pursued to create derivatives with entirely new therapeutic applications or altered specificities. By replacing the sugar moiety or modifying the macrolide core, scientists have developed derivatives with potential antimalarial and anticancer properties. researchgate.netmiguelprudencio.comnih.gov

For example, ivermectin hybrids have been synthesized that show enhanced activity against Plasmodium parasites, the causative agents of malaria. miguelprudencio.comnih.gov One such hybrid, which links the ivermectin macrolide to a pyrimidine-based pharmacophore, exhibited more than a tenfold increase in activity against the blood stages of P. falciparum in vitro compared to the parent ivermectin. nih.govresearchgate.net Other derivatives, such as selamectin (B66261) and ivermectin, have been shown to inhibit the migration of breast cancer cells. nih.gov

Advanced Synthetic Methodologies for Derivative Creation

The generation of novel ivermectin analogs has been propelled by sophisticated synthetic and biosynthetic techniques that allow for precise molecular engineering.

Combinatorial Biosynthesis: This powerful approach involves the genetic manipulation of the PKS enzymes responsible for synthesizing the avermectin backbone. nih.govresearcher.life By swapping, deleting, or adding specific enzymatic domains within the PKS assembly line, it is possible to create novel structures directly through fermentation. This method was instrumental in producing the 25-substituted ivermectin analogs and has also been used to engineer strains that directly ferment 22,23-dihydroavermectins (the components of ivermectin), which circumvents the need for a separate chemical hydrogenation step. nih.govpsu.edu

Click Chemistry: This methodology provides a highly efficient and reliable way to link a modified ivermectin scaffold to another molecule. isuct.ruresearchgate.net Its high yield and specificity under mild conditions make it an ideal tool for creating complex molecular hybrids, such as conjugating ivermectin to carbohydrates or peptides to alter its physicochemical properties. isuct.ru

Design of Molecular Hybrids Targeting Specific Biological Pathways

A rational approach to developing new therapeutics involves creating molecular hybrids that combine the ivermectin scaffold with pharmacophores known to act on specific biological targets. acs.orgresearchgate.net This strategy aims to create dual-action molecules with enhanced potency or novel mechanisms of action.

Advanced Research Methodologies in Ivermectin B1b Studies

Computational Approaches in Drug Discovery

Computational methods provide a powerful lens for examining the interactions between Ivermectin B1b and its biological targets at a molecular level. These in silico approaches allow for the prediction of binding affinities and the dynamic behavior of the molecule within a protein's binding pocket, guiding further experimental validation.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For Ivermectin B1b, this method has been instrumental in identifying potential binding sites and estimating the strength of the interaction. Studies have shown that Ivermectin B1b, like its B1a counterpart, can interact with various protein targets.

Research comparing the two principal components of ivermectin has revealed differential binding affinities for certain viral and host proteins. nih.gov For instance, docking simulations predicted that Ivermectin B1b (referred to as AVM-B1b or HB1b in some studies) binds favorably to viral proteins like the main protease (Mpro) and helicase from SARS-CoV-2. nih.govlstmed.ac.uk One study predicted a binding free energy (ΔG) of -10.2 kcal/mol for the Ivermectin B1b-Mpro complex and -10.2 kcal/mol for the Ivermectin B1b-Helicase complex. lstmed.ac.uk These simulations highlight that the minor structural difference between Ivermectin B1a (with a sec-butyl group at C25) and B1b (with an isopropyl group) can influence binding energetics and interaction patterns. nih.gov The interactions are predominantly hydrophobic, though hydrogen bonds also play a role in stabilizing the complex. nih.gov

Following molecular docking, molecular dynamics (MD) simulations are employed to study the stability and conformational changes of the ligand-protein complex over time. nih.gov These simulations provide a dynamic view of the molecular interactions, accounting for the flexibility of both the ligand and the protein. nih.gov For Ivermectin B1b, MD simulations have been used to validate the stability of docked poses and to analyze how the compound might alter the protein's structure and dynamics. nih.govlstmed.ac.uk

Studies have subjected the most favorable docked complexes of Ivermectin B1b with targets like viral helicase to MD simulations. nih.gov These simulations, often run for periods up to 100 nanoseconds, assess parameters such as Root Mean Square Deviation (RMSD) to evaluate the stability of the complex and Root Mean Square Fluctuation (RMSF) to pinpoint flexible regions of the protein. nih.gov The results confirm that Ivermectin B1b can form stable complexes within the binding pockets of target proteins. lstmed.ac.uk Furthermore, MD simulations on ivermectin's interaction with β-tubulin have suggested that the compound stabilizes key structural loops, such as the M-loop, which is crucial for enhancing lateral contacts between tubulin subunits and preventing microtubule depolymerization. ukma.edu.ua

Genetic and Protein Engineering Techniques

Genetic and protein engineering techniques are pivotal for experimentally validating and mapping the binding sites predicted by computational models. By altering the amino acid sequence of a target receptor, researchers can identify the specific residues critical for Ivermectin B1b's modulatory effects.

Site-directed mutagenesis involves changing specific amino acids in a protein to investigate their role in ligand binding and receptor function. This technique has been extensively used to characterize the interaction of ivermectin with Cys-loop receptors, such as GABA-A receptors (GABAARs). frontiersin.orgresearchgate.net By introducing mutations at specific positions in the transmembrane domains of GABAAR subunits (e.g., α1, β2, and γ2L), studies have been able to constrain ivermectin binding to defined subunit interfaces. frontiersin.org

For example, mutating a specific residue (the 36' residue) to a bulkier amino acid like phenylalanine has been shown to block ivermectin sensitivity at that particular interface. frontiersin.org This approach has demonstrated that the different potential binding sites within a single GABAAR are not equivalent, with ivermectin binding to the γ2L-β2 interface inducing irreversible channel activation, while its binding to other sites results in reversible potentiation of the GABA-induced current. researchgate.netnih.gov These studies, while typically using the ivermectin mixture, provide a detailed map of the binding pockets and the functional consequences of interaction at each site, which is directly applicable to the B1b component. uq.edu.auuq.edu.au

Chimera studies involve creating hybrid receptors by combining domains from different parent proteins. This technique helps to identify which large-scale domain of a receptor (e.g., the extracellular domain or the transmembrane domain) is responsible for a drug's effect. To map the binding domains for ivermectin, researchers have created chimeras between ivermectin-sensitive receptors and ivermectin-insensitive ones. nih.gov

A key study utilized chimeras of the nicotinic acetylcholine (B1216132) receptor (nAChR) α7 subunit and the 5-hydroxytryptamine type 3 (5-HT3) receptor. nih.gov Ivermectin acts as a positive allosteric modulator on α7 nAChRs but has no effect on 5-HT3 receptors. nih.gov By creating a chimera containing the extracellular domain of the α7 nAChR and the transmembrane domain of the 5-HT3A subunit, researchers observed that ivermectin's effect was converted from potentiation to inhibition. nih.gov This finding strongly indicates that the transmembrane domains are the critical structural elements for mediating the allosteric modulation by ivermectin. nih.govnih.gov

Analytical Chemistry Techniques for Compound and Metabolite Analysis

Analytical chemistry provides the essential tools for the detection and quantification of Ivermectin B1b and its metabolites in various matrices, from pharmaceutical formulations to complex biological samples.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of ivermectin. researchgate.net Several methods have been developed to specifically separate and quantify the B1a and B1b forms. scielo.br One successful method uses a C18 column with a mobile phase of acetonitrile, methanol, and water (53:35:12, v/v/v) and UV detection at 250 nm. scielo.br Another reverse-phase HPLC method employs a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Due to ivermectin's lack of a strong native chromophore, derivatization is often required to create a fluorescent product, enhancing detection sensitivity. researchgate.netthaiscience.info However, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity without the need for derivatization. researchgate.netnih.gov

For metabolite analysis, more advanced techniques are necessary. The identification of ivermectin metabolites in human samples has been accomplished using ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS). nih.govresearchgate.net In these studies, human liver microsomes and specific cytochrome P450 (CYP) enzymes were incubated with ivermectin to characterize the metabolic pathways, leading to the identification of numerous metabolites. nih.govresearchgate.net Validated LC-MS/MS methods are now established for the simultaneous quantification of ivermectin and its key metabolites in various biological matrices, including plasma, whole blood, and dried blood spots. researchgate.net

Table of Mentioned Compounds

Compound Name
Ivermectin B1b
Ivermectin B1a
Acetonitrile
Methanol
Phosphoric acid
Phenylalanine

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Ivermectin B1b, offering robust and reliable methods for its separation and quantification in various matrices. This chromatographic method is essential for quality control in bulk drug samples and formulated products, as well as for analytical studies in biological and environmental samples. nih.govnih.gov

Reverse-phase (RP) HPLC is a commonly employed method for the analysis of Ivermectin B1b. sielc.com In this approach, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. scielo.br A typical mobile phase composition for the analysis of ivermectin, including the B1b component, consists of a mixture of acetonitrile, methanol, and water. scielo.br For instance, a mobile phase of acetonitrile, methanol, and ultrapure water in a 53:35:12 (v/v/v) ratio has been successfully used. scielo.br Detection is often carried out using a Diode Array Detector (DAD) at a wavelength of 250 nm. scielo.brsielc.com

The conditions for HPLC analysis can be optimized to achieve satisfactory separation and detection. Parameters such as temperature, flow rate, and injection volume are carefully controlled. scielo.br For example, a method might utilize a C18 column (150 × 4.60 mm, 5 μm) at 20°C with a flow rate of 1.2 mL/min and an injection volume of 20 μL. scielo.br Such methods have demonstrated good linearity, precision, accuracy, and robustness, with appropriate limits of detection (LOD) and quantification (LOQ). scielo.br

For enhanced sensitivity, particularly in biological samples, derivatization followed by fluorescence detection can be employed. This involves reacting the ivermectin molecule to form a fluorescent derivative, which can then be detected at specific excitation and emission wavelengths (e.g., 365 nm excitation and 475 nm emission). thaiscience.info However, this additional step can be time-consuming. scienceopen.com

Table 1: Example HPLC Parameters for Ivermectin B1b Analysis

ParameterConditionSource
Column C18 (e.g., Phenomenex® C18, 150 × 4.60 mm, 5 μm) scielo.br
Mobile Phase Acetonitrile: Methanol: Ultrapure Water (53:35:12, v/v/v) scielo.br
Flow Rate 1.2 mL/min scielo.br
Temperature 20°C scielo.br
Injection Volume 20 μL scielo.br
Detection Diode Array Detector (DAD) at 250 nm scielo.brsielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) represent a significant advancement in the analysis of Ivermectin B1b, offering superior sensitivity and specificity compared to conventional HPLC with UV or fluorescence detection. nih.gov This makes it particularly valuable for detecting trace levels of the compound in complex matrices such as biological tissues, milk, and environmental samples. nih.govscienceopen.comresearchgate.net

The coupling of liquid chromatography with mass spectrometry allows for the direct analysis of analytes without the need for derivatization, which is often required in other methods. scienceopen.com Positive electrospray ionization (ESI+) is frequently used, as it produces larger and more detectable signals for ivermectin compared to the negative ion mode. scienceopen.com

In LC-MS/MS analysis, specific precursor and product ion transitions are monitored in what is known as Multiple Reaction Monitoring (MRM), providing a high degree of selectivity and reducing matrix interference. researchgate.net For Ivermectin B1a, which is structurally very similar to B1b, MRM transitions such as m/z 892.71 > 569.6, 892.71 > 551.5, and 892.71 > 307.3 have been used for quantification. researchgate.net The chromatographic separation is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of an acidified ammonium (B1175870) formate (B1220265) buffer and acetonitrile. jocpr.com

LC-MS/MS methods have been developed and validated for the quantification of ivermectin in various samples, demonstrating excellent linearity, accuracy, and precision with very low limits of detection (LOD) and quantification (LOQ). researchgate.netjocpr.com For example, a method for detecting ivermectin in dung beetles achieved an LOD of 0.01 ng/g and an LOQ of 0.1 ng/g. scienceopen.com

Table 2: Example LC-MS/MS Parameters for Ivermectin Analysis

ParameterConditionSource
Chromatography Agilent Zorbax RRHD Eclipse plus C18 column (1.8 µm, 2.1 mm × 100 mm) jocpr.com
Mobile Phase Gradient elution with acidified ammonium formate buffer (0.1% formic acid) and acetonitrile jocpr.com
Flow Rate 0.3 mL/min jocpr.com
Ionization Mode Positive Electrospray Ionization (ESI+) scienceopen.comjocpr.com
Detection Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) researchgate.net
Capillary Voltage 5 kV jocpr.com
Drying Gas Temp. 250°C jocpr.com

In Vitro Bioassays for Assessing Antiparasitic and Other Biological Activities of Derivatives

In vitro bioassays are crucial for the preliminary screening and evaluation of the biological activities of Ivermectin B1b and its derivatives. These assays provide a controlled environment to assess the direct effects of compounds on parasites or cells, offering insights into their potential efficacy and mechanisms of action before proceeding to more complex in vivo studies. acs.org

A variety of in vitro models are employed to test the antiparasitic properties of ivermectin and its analogues. For instance, the effects on nematodes can be studied using organisms like Caenorhabditis elegans. jst.go.jp The activity against protozoan parasites has also been investigated. For example, the effectiveness of ivermectin against Tritrichomonas foetus has been assessed by incubating trophozoites with increasing concentrations of the drug and determining mortality after 24 hours. researchgate.net Similarly, the activity against Plasmodium falciparum, the parasite responsible for malaria, has been evaluated by incubating both asexual and late-stage gametocytes with the compound and assessing growth inhibition. asm.org

Beyond antiparasitic activity, in vitro assays are used to explore other potential therapeutic applications. The antiviral properties of ivermectin have been a subject of interest, with studies investigating its ability to inhibit the replication of viruses like SARS-CoV-2 in cell lines such as Vero/hSLAM cells. caymanchem.com The potential leishmanicidal activity of ivermectin derivatives has been assayed against both the promastigote and amastigote forms of Leishmania amazonensis. caldic.com

These bioassays often involve determining the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) to quantify the potency of the compound. For example, ivermectin showed activity against asexual stages of P. falciparum at nanomolar concentrations, with an IC50 of approximately 100 nM. asm.org

Table 3: Examples of In Vitro Bioassays for Ivermectin and Derivatives

Target Organism/Cell LineBiological Activity AssessedExample FindingSource
Plasmodium falciparum (asexual stages)AntimalarialIC50 of ~100 nM asm.org
Plasmodium falciparum (stage IV/V gametocytes)AntimalarialIC50 of ~500 nM asm.org
Leishmania amazonensisAntileishmanialActivity of various derivatives assessed caldic.com
Vero/hSLAM cellsAntiviral (SARS-CoV-2)Inhibition of viral replication caymanchem.com
Tritrichomonas foetusAntiprotozoalEC50 of 2.47 μg/mL researchgate.net

Omics Approaches in Resistance Research (e.g., Proteomics, Metagenomics)

The emergence of resistance to antiparasitic drugs like ivermectin is a significant challenge. bdvets.org "Omics" technologies, such as proteomics and metagenomics, are powerful tools for investigating the molecular mechanisms underlying this resistance. bdvets.orgfrontiersin.org

Proteomics involves the large-scale study of proteins, providing a snapshot of the proteins expressed by an organism under specific conditions. In the context of ivermectin resistance, proteomics can be used to compare the protein profiles of susceptible and resistant parasite strains. By identifying proteins that are differentially expressed, researchers can gain insights into the pathways and mechanisms that contribute to resistance. bdvets.org For example, quantitative proteomics using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has been used to study the broader effects of ivermectin on human cells, identifying alterations in various protein families and pathways. nih.govresearchgate.net A proteomics methodology was developed to investigate membrane-associated proteins from ivermectin-resistant and susceptible isolates of Caenorhabditis elegans and Haemonchus contortus. jst.go.jp

Metagenomics is the study of genetic material recovered directly from environmental samples, allowing for the analysis of entire microbial communities. bdvets.orgmdpi.com In resistance research, metagenomics can be applied to understand how the gut microbiome of a host might influence drug efficacy and the development of resistance. food.gov.uk Alterations in the gut microbiota composition have been observed following treatment with various compounds, and these changes can impact host metabolism and immune responses. food.gov.uk Metagenomics can help identify shifts in microbial populations and the presence of antibiotic resistance genes within the community, providing a broader ecological perspective on drug resistance. mdpi.com While direct metagenomic studies focusing specifically on Ivermectin B1b resistance are emerging, the approach holds significant promise for elucidating the complex interactions between the drug, the host, and its associated microbiome in the context of resistance development. bdvets.orgnih.gov

These omics approaches, often used in an integrated, multi-omics fashion, provide a comprehensive view of the biological systems involved in drug resistance, from the genetic potential (metagenomics) to the functional protein landscape (proteomics). nih.govfrontiersin.org

Q & A

Q. What is the typical composition ratio of Ivermectin B1a to B1b in pharmaceutical formulations, and how does this affect experimental design in pharmacokinetic studies?

Ivermectin is a semi-synthetic mixture containing ≥80% 22,23-dihydroavermectin B1a and ≤20% B1b . This ratio must be confirmed via RP-HPLC prior to experiments, as B1a and B1b differ in molecular weight (B1a: C₄₈H₇₄O₁₄, MW 875.1; B1b: C₄₇H₇₂O₁₄, MW 861.1) . Pharmacokinetic studies should account for differential solubility and metabolism: B1a has higher lipophilicity due to an additional methyl group, influencing tissue distribution .

Q. What analytical techniques are recommended for quantifying Ivermectin B1b in mixtures containing B1a, and how can cross-reactivity be minimized?

RP-HPLC with UV detection (245 nm) is the gold standard . Use a C18 column and acetonitrile/water gradient (e.g., 60:40 to 90:10 v/v) to resolve B1a and B1b peaks . Cross-reactivity is minimized by validating specificity using certified reference standards (e.g., CAS 70209-81-3 for B1b) . For trace analysis, LC-MS/MS with MRM transitions (B1b: m/z 861 → 843) improves sensitivity .

Q. How should researchers design in vitro studies to isolate the effects of Ivermectin B1b from B1a when investigating antiparasitic mechanisms?

  • Purification : Use preparative HPLC to isolate B1b from commercial ivermectin .
  • Controls : Include B1a-only and B1b-only groups, as B1b’s glutamate-gated chloride channel binding kinetics differ due to structural variations (absence of a methyl group at C25) .
  • Dose-response curves : Test B1b at 0.1–10 µM, as its EC₅₀ for nematode paralysis is 2–3× higher than B1a .

Advanced Research Questions

Q. What molecular docking approaches are optimal for comparing the binding affinities of Ivermectin B1a and B1b to viral proteins like SARS-CoV-2 3CL protease?

Use MolDock or AutoDock Vina with flexible side-chain adjustments for viral targets. B1b shows higher affinity for the 2019-nCoV HR2 domain (ΔG = -8.2 kcal/mol) vs. B1a (-7.9 kcal/mol), while B1a binds more strongly to 3CL protease . Validate docking results with molecular dynamics simulations (100 ns) to assess stability of hydrogen bonds (e.g., B1b’s C3-OH interaction with His41 in 3CL protease) .

Q. How can researchers reconcile contradictory clinical trial data on Ivermectin B1b’s efficacy in viral infections, such as COVID-19?

Contradictions arise from:

  • Formulation variability : B1b content ranges from 5–20% across ivermectin batches, affecting bioavailability .
  • Study design : Cross-sectional studies (e.g., ) may conflate B1a/B1b effects. Use RCTs with standardized B1b dosing and LC-MS plasma verification .
  • Statistical power : Meta-analyses should stratify results by B1b concentration and adjust for confounders (e.g., comorbidities) .

Q. What advanced chromatographic or spectroscopic methods can differentiate degradation products of Ivermectin B1b under varying storage conditions?

  • Forced degradation studies : Expose B1b to heat (40°C, 75% RH) and UV light, then analyze via UPLC-QTOF-MS. Major degradants include 8a-oxo-B1b (m/z 877) and Z-8,9-isomer .
  • Stability-indicating assays : Use HILIC-MS to resolve polar degradants, validated per ICH Q2(R1) guidelines .

Q. What statistical models are appropriate for assessing synergistic effects between Ivermectin B1a and B1b in combined antiviral therapies?

Apply the Chou-Talalay combination index (CI) :

  • CI < 1: Synergy (e.g., B1a + B1b against SARS-CoV-2 HR2 domain) .
  • CI = 1: Additivity.
  • CI > 1: Antagonism.
    Dose-response matrices (e.g., 5×5 concentrations) analyzed via CompuSyn software quantify synergy .

Q. How do differences in glutamate-gated chloride channel binding kinetics between B1a and B1b influence their differential antiparasitic efficacy?

B1b’s lower binding affinity (Kd = 12 nM vs. B1a’s 8 nM) correlates with reduced paralysis induction in Onchocerca volvulus . Use patch-clamp electrophysiology on HEK293 cells expressing GluCl receptors to measure chloride influx (B1b EC₅₀: 150 nM vs. B1a: 80 nM) .

Methodological Best Practices

  • Data validation : Report batch-specific B1a/B1b ratios and purity certificates .
  • Ethical compliance : For clinical studies, obtain IRB approval and document B1b dosing per WHO guidelines .
  • Reproducibility : Share raw chromatograms, docking parameters, and statistical code in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IvermectinB1b
Reactant of Route 2
IvermectinB1b

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.